Glisoprenin D

Description

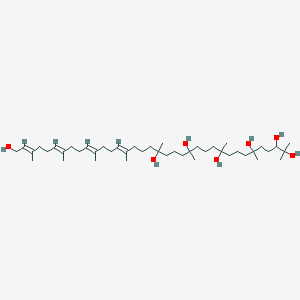

Structure

2D Structure

Properties

IUPAC Name |

(2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H84O7/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,49)28-15-29-43(8,50)30-16-31-44(9,51)32-17-33-45(10,52)34-25-40(47)41(5,6)48/h18,21-22,26,40,46-52H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNDDBQOCUDCDV-QYOQUFJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H84O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glisoprenin D: An In-Depth Technical Guide to its Isolation from Gliocladium roseum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of Glisoprenin D, a polyisoprenepolyol produced by the fungus Gliocladium roseum. This document details the necessary experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a member of the glisoprenin family of secondary metabolites isolated from the deuteromycete Gliocladium roseum (strain HA190-95). These compounds are of interest due to their biological activities, including the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea and moderate cytotoxic effects. Structurally, this compound is a C45 isoprenoid, a derivative of the related compound Glisoprenin A. This guide will focus on the technical aspects of its isolation and characterization.

Cultivation of Gliocladium roseum for this compound Production

The production of this compound is achieved through submerged fermentation of Gliocladium roseum. While specific optimization for this compound is not extensively documented, general fermentation parameters for this fungus can be adapted.

Culture Media

A suitable medium for the production of glisoprenins is a malt extract-based medium. A common formulation is:

-

DM Medium: 40 g/L of malt extract in distilled water.

For larger scale production, a more defined liquid fermentation medium can be utilized as described for Gliocladium roseum chlamydospore production, which can be adapted and optimized for secondary metabolite production[1]:

-

Liquid Fermentation Medium:

-

Cane Sugar: 40-50 g/L

-

Bean Cake Powder: 20-25 g/L

-

Potassium Dihydrogen Phosphate: 0.5-2 g/L

-

Magnesium Sulfate: 0.2-1 g/L

-

Fermentation Conditions

Optimal fermentation conditions are crucial for maximizing the yield of this compound.

-

Inoculation: Inoculate the sterile medium with a mycelial suspension of Gliocladium roseum HA190-95.

-

Temperature: 26-30°C[1]

-

pH: Maintain a pH between 4.0 and 6.0[1].

-

Agitation: 180-250 rpm[1].

-

Aeration: 1:0.2-0.8 (v/v)[1].

-

Fermentation Time: Typically 3-5 days, though this may require optimization for maximal this compound yield[1].

Isolation and Purification of this compound

The isolation of this compound from the culture broth involves a multi-step process of extraction and chromatography. The following protocol is based on the general procedures for isolating glisoprenin analogues.

Experimental Protocol

-

Harvesting: After the fermentation period, separate the mycelium from the culture broth by filtration.

-

Extraction:

-

Extract the culture filtrate with an equal volume of ethyl acetate.

-

Extract the mycelium with methanol.

-

Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Initial Chromatographic Separation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

-

Further Purification by HPLC:

-

Pool the fractions containing glisoprenins based on Thin Layer Chromatography (TLC) analysis.

-

Perform preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions.

-

A C18 reversed-phase column is typically used with a mobile phase gradient of methanol and water.

-

Monitor the elution at a suitable UV wavelength (e.g., 210 nm).

-

-

Isolation of this compound:

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to yield the purified compound.

-

Structural Elucidation of this compound

The structure of this compound has been determined through spectroscopic analysis.

Chemical Structure

IUPAC Name: (2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol

Chemical Formula: C45H84O7

Spectroscopic Data

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon skeleton and the position of functional groups. Techniques such as COSY, HSQC, and HMBC would be employed for complete structural assignment.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C45H84O7 |

| Molecular Weight | 737.1 g/mol |

| Appearance | White powder |

| Solubility | Soluble in methanol, ethyl acetate |

Biological Activity of this compound

This compound exhibits specific biological activities of interest for drug development.

Inhibition of Appressorium Formation

This compound, along with other glisoprenins, inhibits the formation of appressoria in the rice blast fungus Magnaporthe grisea. Appressoria are specialized infection structures crucial for the fungus to penetrate the host plant tissue. This inhibitory action makes this compound a potential candidate for the development of novel antifungal agents in agriculture.

Cytotoxic Activity

This compound has been reported to exhibit moderate cytotoxic activity[2]. The specific cell lines and IC50 values are not detailed in the currently available literature, indicating a need for further investigation in this area.

Table 2: Summary of Biological Activities of this compound

| Activity | Target Organism/Cell Line | Observed Effect |

| Inhibition of Appressorium Formation | Magnaporthe grisea | Inhibition of the formation of infection structures[2]. |

| Cytotoxicity | Not specified | Moderate cytotoxic activity reported[2]. |

| Antifungal Activity | Not specified | No general antifungal activity observed[2]. |

| Antibacterial Activity | Not specified | No antibacterial activity observed[2]. |

| Phytotoxic Activity | Not specified | No phytotoxic activity observed[2]. |

Visualizing the Workflow and Pathways

Experimental Workflow for this compound Isolation

References

Characterization of Novel Glisoprenin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of new glisoprenin derivatives. It details their biological activities, the signaling pathways they modulate, and the experimental protocols necessary for their evaluation. The information is intended to facilitate further research and development of this promising class of compounds.

Introduction to Glisoprenins

Glisoprenins are a class of fungal secondary metabolites, primarily isolated from species of Gliocladium.[1][2] These polyisoprenepolyols have garnered scientific interest due to their unique chemical structures and biological activities.[3] This document focuses on recently identified derivatives and provides a framework for their systematic characterization.

Newly Identified Glisoprenin Derivatives and Their Biological Activities

Several new glisoprenin derivatives have been isolated and characterized, including glisoprenins C, D, E, F, and G.[1][3][4] The primary biological activity identified for these compounds is the inhibition of appressorium formation in the rice blast fungus, Magnaporthe grisea.[1][2] Appressoria are specialized infection structures crucial for host plant invasion by pathogenic fungi.[2]

The derivatives generally exhibit moderate cytotoxic activity but have not shown significant broad-spectrum antifungal, antibacterial, or phytotoxic effects.[1][3] This specificity makes them interesting candidates for targeted antifungal development.

Quantitative Biological Activity Data

The following table summarizes the reported biological activities of various glisoprenin derivatives against Magnaporthe grisea and in cytotoxicity assays.

| Compound | IC₅₀ (Appressorium Formation Inhibition in M. grisea) | Cytotoxicity (Cell Line) | Reference |

| Glisoprenin A | Not specified in abstracts | Moderate | [1] |

| Glisoprenin C | Not specified in abstracts | Moderate | [1] |

| Glisoprenin D | Not specified in abstracts | Moderate | [1] |

| Glisoprenin E | Not specified in abstracts | Moderate | [1] |

| Glisoprenin F | Not specified in abstracts | Moderate | [3] |

| Glisoprenin G | Not specified in abstracts | Moderate | [3] |

Further literature review is required to populate specific IC₅₀ values.

Signaling Pathway of Glisoprenin Action

Glisoprenin A has been shown to interfere with the signal transduction pathway that leads to appressorium formation, particularly on hydrophobic surfaces.[2][5] This pathway is complex and involves the recognition of physical cues (surface hydrophobicity) and chemical signals from the host plant.[2] A key component of this pathway is the cyclic AMP (cAMP)-dependent protein kinase.[2] Glisoprenin A does not inhibit appressorium formation induced by exogenous cAMP on non-inductive surfaces, suggesting it acts upstream of cAMP signaling or on a parallel pathway that is dependent on surface cues.[2]

Experimental Protocols

This section outlines the key experimental methodologies for the characterization of new glisoprenin derivatives.

Isolation and Purification of Glisoprenin Derivatives

A general workflow for the isolation and purification of glisoprenin derivatives from fungal cultures is presented below.

Protocol:

-

Fungal Culture: Gliocladium roseum is grown in a suitable liquid medium (e.g., malt extract broth) under submerged fermentation conditions.[2]

-

Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an appropriate organic solvent (e.g., ethyl acetate) to partition the glisoprenin derivatives into the organic phase.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatographic separation. This may include column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The chemical structure of each purified derivative is determined using spectroscopic methods, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Appressorium Formation Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the formation of appressoria by Magnaporthe grisea conidia on an inductive surface.

Protocol:

-

Conidia Suspension: Prepare a suspension of M. grisea conidia in sterile water.

-

Test Compound Preparation: Dissolve the glisoprenin derivative in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

Assay Setup: On a hydrophobic surface (e.g., a plastic coverslip), add a small volume of the conidia suspension mixed with the test compound at various concentrations. Include a solvent control.

-

Incubation: Incubate the coverslips in a humid chamber at room temperature for a sufficient time to allow for appressorium formation in the control group (typically 16-24 hours).

-

Microscopy and Quantification: Observe the conidia under a microscope and count the number of germinated conidia that have formed appressoria. Calculate the percentage of inhibition relative to the solvent control.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits appressorium formation by 50%.

Cytotoxicity Assay

Principle: A standard colorimetric assay, such as the MTT or XTT assay, is used to assess the effect of the glisoprenin derivatives on the viability of cultured mammalian cells.

Protocol:

-

Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or HepG2) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the glisoprenin derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the metabolic dye (e.g., MTT) to each well and incubate to allow for its conversion to a colored formazan product by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship (SAR) studies can provide insights into the chemical features of glisoprenin derivatives that are essential for their biological activity. By comparing the structures of different derivatives with their corresponding potencies in the bioassays, it is possible to identify key functional groups and structural motifs. For a comprehensive SAR analysis, computational methods such as quantitative structure-activity relationship (QSAR) modeling can be employed.[6][7][8]

The logical relationship for a basic SAR study is outlined below.

References

- 1. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A rare glisoprenin analogue from an endophytic fungus Gliocladium sp. F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New verticillin and glisoprenin analogues from gliocladium catenulatum, a mycoparasite of aspergillus flavus sclerotia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. doc.ic.ac.uk [doc.ic.ac.uk]

The Uncharted Path: A Technical Guide to the Biosynthesis of Glisoprenin D in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoprenin D, a complex polyprenol produced by the fungus Clonostachys rosea (formerly Gliocladium roseum), exhibits intriguing biological activities, including the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea[1]. Despite its potential, the biosynthetic pathway responsible for its intricate structure remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a scientifically informed, putative biosynthetic pathway for this compound. Drawing upon the known genomics of C. rosea and the fundamental principles of isoprenoid biosynthesis in fungi, this document outlines the likely enzymatic steps, precursor molecules, and potential gene clusters involved. Furthermore, it details robust experimental protocols for the elucidation and characterization of this novel pathway, aiming to empower researchers in the fields of natural product biosynthesis, drug discovery, and synthetic biology.

Introduction to this compound

This compound belongs to the glisoprenin family of secondary metabolites isolated from Clonostachys rosea[1]. Structurally, it is a highly hydroxylated C45 polyprenol, indicating its origin from the isoprenoid biosynthetic pathway[2]. The intricate arrangement of hydroxyl groups along its long hydrocarbon chain suggests a series of specific enzymatic modifications, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases. Understanding the biosynthesis of this compound is crucial for several reasons: it can enable the heterologous production of the compound and its analogs, facilitate the generation of novel derivatives with improved therapeutic properties, and provide insights into the metabolic capabilities of its producing organism.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C45H84O7 | [2] |

| Molecular Weight | 737.1 g/mol | [2] |

| IUPAC Name | (2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol | [2] |

| Class | Polyprenol (Isoprenoid) | [2] |

The Producing Organism: Clonostachys rosea

Clonostachys rosea is a widely distributed fungus known for its mycoparasitic and endophytic lifestyle, making it a promising biocontrol agent. Its genome has been sequenced, revealing a rich repertoire of secondary metabolite biosynthetic gene clusters[3][4]. The genome of C. rosea strain YKD0085, for instance, is predicted to encode 15 terpenoid synthases, alongside numerous polyketide synthases and non-ribosomal peptide synthetases[3]. This genomic potential strongly supports the capability of C. rosea to produce complex isoprenoids like this compound.

A Putative Biosynthetic Pathway for this compound

While no dedicated studies have elucidated the specific biosynthetic pathway of this compound, a putative pathway can be proposed based on the established principles of isoprenoid biosynthesis in fungi. The pathway can be conceptually divided into three main stages: precursor biosynthesis, chain elongation and cyclization (though this compound is acyclic), and post-modification.

Stage 1: Precursor Biosynthesis via the Mevalonate Pathway

Fungi exclusively utilize the mevalonate (MVA) pathway to synthesize the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[5]. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions.

Stage 2: Polyprenyl Chain Elongation

The C45 backbone of this compound is assembled through the sequential condensation of IPP units with a growing polyprenyl pyrophosphate chain. This process is catalyzed by prenyltransferases. A geranylgeranyl pyrophosphate (GGPP) synthase would first synthesize the C20 precursor, GGPP. Subsequently, a non-head-to-tail prenyltransferase or a series of head-to-tail condensations catalyzed by a long-chain polyprenyl synthase would extend the chain to 45 carbons.

Stage 3: Post-Modification - The Hydroxylation Cascade

The final and most complex stage in the biosynthesis of this compound is the extensive hydroxylation of the polyprenyl backbone. This is likely carried out by a series of cytochrome P450 monooxygenases (P450s) and potentially other oxidoreductases. These enzymes would exhibit high regio- and stereospecificity to install the seven hydroxyl groups at their precise locations. The genes encoding these modifying enzymes are expected to be co-located with the terpene synthase gene in a biosynthetic gene cluster (BGC).

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining bioinformatics, molecular genetics, and analytical chemistry.

Identification of the Biosynthetic Gene Cluster (BGC)

-

Genome Mining: Utilize bioinformatics tools such as antiSMASH and FungiDB to scan the genome of Clonostachys rosea for putative terpene biosynthetic gene clusters. Search for clusters containing a terpene synthase/cyclase, cytochrome P450s, and other modifying enzymes.

-

Comparative Genomics: Compare the genomes of this compound-producing and non-producing strains of C. rosea or related species to identify unique BGCs in the producer.

-

Transcriptomics (RNA-Seq): Cultivate C. rosea under conditions that promote this compound production and perform RNA-Seq analysis to identify upregulated gene clusters that correlate with metabolite production.

Functional Characterization of the BGC

-

Gene Deletion: Create targeted knockouts of the candidate terpene synthase and P450 genes in C. rosea using CRISPR-Cas9 or homologous recombination. Analyze the metabolite profiles of the mutant strains by LC-MS to confirm the loss of this compound production.

-

Heterologous Expression: Clone the entire putative BGC into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, and analyze the culture extracts for the production of this compound or its intermediates.

-

In Vitro Enzyme Assays: Express and purify the individual enzymes (terpene synthase, P450s) in E. coli or a yeast expression system. Perform in vitro assays with the appropriate substrates (e.g., GGPP for the terpene synthase, polyprenol for the P450s) to confirm their catalytic activity and product formation.

Metabolite Analysis

-

Extraction: Extract the secondary metabolites from C. rosea cultures (both wild-type and mutant strains) using organic solvents such as ethyl acetate or methanol.

-

Detection and Quantification: Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the detection and relative quantification of this compound and its potential intermediates.

-

Structure Elucidation: For novel intermediates, perform large-scale fermentation and purification, followed by structure elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 2: Summary of Experimental Methodologies

| Objective | Methodology | Key Protocols | Expected Outcome |

| BGC Identification | Bioinformatics & Transcriptomics | Genome mining with antiSMASH, comparative genomics, differential gene expression analysis (RNA-Seq). | Identification of one or more candidate biosynthetic gene clusters for this compound. |

| Functional Validation | Molecular Genetics | Gene knockout via CRISPR-Cas9, heterologous expression in a suitable host. | Confirmation of the BGC's role in this compound biosynthesis through loss-of-function or gain-of-function experiments. |

| Enzyme Characterization | Biochemistry | Recombinant protein expression and purification, in vitro enzyme assays with potential substrates. | Determination of the specific function of each enzyme in the biosynthetic pathway. |

| Metabolite Profiling | Analytical Chemistry | LC-MS analysis of culture extracts, NMR and HRMS for structure elucidation of novel compounds. | Identification of biosynthetic intermediates and confirmation of the final product's structure. |

Conclusion and Future Perspectives

The biosynthesis of this compound in Clonostachys rosea presents a fascinating yet unexplored area of fungal natural product chemistry. The proposed putative pathway, based on fundamental principles of isoprenoid biosynthesis, provides a solid framework for future research. The experimental protocols detailed in this guide offer a clear roadmap for the definitive elucidation of this pathway. Unraveling the enzymatic machinery responsible for the synthesis of this compound will not only expand our knowledge of fungal secondary metabolism but also pave the way for the bioengineering of novel and potentially more potent therapeutic agents. The rich genomic landscape of Clonostachys rosea undoubtedly holds the key to unlocking this intricate biosynthetic puzzle.

References

- 1. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C45H84O7 | CID 10628793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Draft Genome Sequence of Fungus Clonostachys rosea Strain YKD0085 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. pnas.org [pnas.org]

Unraveling the Enigmatic Mechanism of Glisoprenin D in Halting Rice Blast Fungus

A Technical Guide on the Putative Action Against Magnaporthe grisea

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glisoprenin D, a natural product isolated from Gliocladium roseum, has been identified as an inhibitor of appressorium formation in Magnaporthe grisea, the causal agent of the devastating rice blast disease.[1] While research specifically detailing the mechanism of this compound is limited, extensive studies on its structural analog, Glisoprenin A, provide a strong predictive framework for its mode of action. This document synthesizes the available data and presents a putative mechanism for this compound, focusing on its interference with a crucial signal transduction pathway required for the fungus to infect its host. It is proposed that this compound, like Glisoprenin A, acts by disrupting the signaling cascade initiated by physical cues from a hydrophobic surface, a critical step for appressorium development, without exhibiting general fungitoxic effects.[1][2] This targeted action suggests a nuanced and specific interaction with the pathogen's infection machinery.

Introduction: The Challenge of Magnaporthe grisea and the Potential of Glisoprenins

Magnaporthe grisea poses a significant threat to global rice production. Its ability to cause disease is fundamentally dependent on the formation of a specialized infection structure called an appressorium. This melanized, dome-shaped cell generates enormous turgor pressure to breach the plant cuticle mechanically. The development of the appressorium is a complex process, triggered by a combination of physical and chemical cues from the host surface, including hydrophobicity and the presence of wax components.[2][3]

Glisoprenins are a class of fungal metabolites that have been shown to inhibit this crucial developmental stage.[1] Specifically, this compound was found to prevent appressorium formation on inductive hydrophobic surfaces.[1] Notably, the glisoprenins, including D, did not show broad-spectrum antifungal, antibacterial, or phytotoxic activities, indicating a specific mechanism of action rather than general toxicity.[1] This specificity makes them intriguing candidates for the development of novel, targeted fungicides.

Putative Mechanism of Action: Interference with Surface Sensing Pathway

Based on the detailed investigation of Glisoprenin A, it is hypothesized that this compound targets a signal transduction pathway essential for recognizing the physical cue of a hydrophobic surface.[2][3] M. grisea possesses at least two distinct pathways that can lead to appressorium formation:

-

A Surface-Sensing Pathway: This pathway is activated by physical cues like hydrophobicity. Glisoprenin A specifically inhibits this pathway.[2][3]

-

A cAMP-Mediated Pathway: This pathway can be artificially induced on non-inductive (hydrophilic) surfaces by the addition of cyclic AMP (cAMP) or inhibitors of cAMP phosphodiesterase, such as 3-isobutyl-1-methylxanthine (IBMX).[2] Glisoprenin A does not inhibit appressorium formation when it is induced via this pathway, indicating the independence of the two signaling cascades.[2][3]

Therefore, the proposed mechanism for this compound is the specific blockade of the signaling cascade that transduces the physical signal of a hydrophobic surface, preventing the initiation of appressorium development.

Quantitative Data

While specific quantitative data for this compound's inhibitory activity has not been published, the data for Glisoprenin A provides a benchmark for the expected potency. It is anticipated that this compound would exhibit similar activity in the low microgram per milliliter range.

Table 1: Inhibitory Activity of Glisoprenin A on Appressorium Formation

| Compound | Concentration (µg/mL) | Surface Type | Inducer | Appressorium Formation Inhibition |

|---|---|---|---|---|

| Glisoprenin A | 5 | Hydrophobic | None | Yes |

| Glisoprenin A | 5 | Hydrophilic | 1,16-Hexadecanediol | No |

| Glisoprenin A | 5 | Hydrophilic | cAMP / IBMX | No |

| Glisoprenin A | 2 | Hydrophobic | None | Inhibition starts |

(Data extrapolated from studies on Glisoprenin A by Thines et al., 1997)

Experimental Protocols

The following protocols are based on the methodologies used to characterize Glisoprenin A and are directly applicable to the study of this compound.

Fungal Strains and Culture Conditions

-

Organism: Magnaporthe grisea (e.g., strain BASF Taiwan).

-

Culture Medium: Oatmeal agar or similar standard fungal growth medium.

-

Incubation: Cultures are maintained at approximately 22-25°C with a 12-hour light/dark cycle to promote conidiation.

-

Conidia Harvesting: Conidia are harvested from 10-14 day old cultures by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments.

Appressorium Formation Inhibition Assay

This assay is critical for determining the inhibitory activity of this compound on appressorium development.

-

Preparation of Surfaces:

-

Hydrophobic Surface: The hydrophobic side of a GelBond film or a similar plastic surface is used.

-

Hydrophilic Surface: The hydrophilic side of a GelBond film or glass slides are used.

-

-

Spore Suspension: A conidial suspension is prepared in sterile water to a final concentration of approximately 1 x 105 conidia/mL.

-

Application of Compound: this compound, dissolved in a suitable solvent (e.g., methanol or ethanol), is added to the spore suspension to achieve the desired final concentrations. A solvent control is run in parallel. The final solvent concentration should be kept below 1% to avoid non-specific effects.

-

Induction (for hydrophilic surfaces): For assays on hydrophilic surfaces, inducers such as cAMP (e.g., 10 mM), IBMX (e.g., 100 µg/mL), or plant wax components like 1,16-hexadecanediol (e.g., 10 µM) are added to the spore suspension.

-

Incubation: Droplets of the spore suspension (with or without the test compound and inducers) are placed on the respective surfaces and incubated in a humid chamber at room temperature for 16-24 hours.

-

Microscopic Evaluation: The percentage of germinated conidia that have formed appressoria is determined by observing at least 100 germinated conidia per replicate under a light microscope.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel fungicides against Magnaporthe grisea. Its putative mechanism of action, the specific inhibition of the surface-sensing signal transduction pathway required for infection, offers a targeted approach that could reduce off-target effects and the development of resistance.

To fully elucidate the mechanism of this compound, future research should focus on:

-

Target Identification: Utilizing affinity chromatography, proteomics, or genetic approaches to identify the specific molecular target(s) of this compound within the surface-sensing pathway.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs of this compound to understand the chemical moieties crucial for its inhibitory activity.

-

Transcriptomic and Proteomic Analyses: Investigating the global changes in gene and protein expression in M. grisea upon treatment with this compound to further map the affected pathways.

-

In Planta Efficacy: Evaluating the ability of this compound to control rice blast disease in greenhouse and field trials.

By building on the foundational knowledge from Glisoprenin A and pursuing these research avenues, the full potential of this compound as a specific and effective anti-infective agent for rice blast disease can be realized.

References

Investigating the Cytotoxic Properties of Glisoprenin D: A Technical Overview

Despite initial interest in its biological activities, publicly available data on the specific cytotoxic properties of Glisoprenin D remains limited. While early research identified it as having "moderate cytotoxic" activity, a comprehensive understanding of its potency, target cancer cell lines, and mechanism of action is not yet available in scientific literature. This technical guide serves to consolidate the current knowledge and provide a framework for future research into the potential of this compound as an anti-cancer agent.

Quantitative Cytotoxicity Data

A thorough review of published studies has revealed a notable absence of quantitative data detailing the cytotoxic effects of this compound. Specifically, the half-maximal inhibitory concentration (IC50) values against various cancer cell lines have not been reported. This fundamental information is crucial for assessing the compound's potency and selectivity.

Table 1: Summary of Available Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Reference |

| Not Reported | Not Reported | [1] |

Further research is imperative to populate this table and establish a clear profile of this compound's cytotoxic efficacy.

Experimental Protocols

To guide future investigations, this section outlines standard experimental protocols for evaluating the cytotoxic properties of a compound like this compound.

Cell Viability Assays

The initial assessment of cytotoxicity involves determining the effect of the compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assays

To determine if the cytotoxic effect of this compound is mediated by apoptosis (programmed cell death), the Annexin V/Propidium Iodide (PI) assay is a standard method.

Protocol: Annexin V/PI Staining for Apoptosis Detection

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration (once determined) for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Signaling Pathways and Mechanistic Insights

The molecular mechanism by which this compound exerts its cytotoxic effects is currently unknown. Future research should focus on identifying the signaling pathways modulated by this compound. A logical workflow for such an investigation is presented below.

Based on the mechanisms of other cytotoxic natural products, potential signaling pathways that could be investigated include the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

This compound presents an intriguing but largely unexplored potential as a cytotoxic agent. The immediate priority for future research is to conduct comprehensive in vitro screening to determine its IC50 values across a panel of human cancer cell lines. Subsequent studies should then focus on elucidating its mechanism of action, with an initial emphasis on its ability to induce apoptosis and the identification of the key signaling pathways involved. The experimental framework provided in this guide offers a roadmap for these crucial next steps in evaluating the therapeutic potential of this compound.

References

Glisoprenin D: A Potent and Specific Inhibitor of Fungal Appressorium Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glisoprenin D is a naturally occurring polyprenol isolated from the fungus Clonostachys rosea (formerly Gliocladium roseum). It belongs to a class of related compounds, the glisoprenins, which have been identified as specific inhibitors of appressorium formation in the rice blast fungus, Magnaporthe grisea. The appressorium is a critical specialized infection structure required by many pathogenic fungi to penetrate their hosts. This compound's targeted mechanism of action, interfering with the pathogen's ability to sense its environment and initiate infection, presents a compelling avenue for the development of novel, targeted antifungal agents. This document provides a comprehensive overview of the available data on this compound and its analogs, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mode of action.

Introduction

The formation of an appressorium is a key step in the infection cycle of many devastating plant pathogenic fungi, including Magnaporthe grisea. This dome-shaped, melanized cell generates enormous turgor pressure to mechanically breach the host cuticle. The signaling pathways that govern appressorium formation are complex, involving the perception of physical cues from the host surface, such as hydrophobicity and hardness, which trigger a cascade of intracellular events.

This compound and its analogs have emerged as valuable chemical probes for dissecting these pathways and as potential leads for new fungicides. Unlike broad-spectrum fungicides that often target essential cellular processes, glisoprenins exhibit a more refined mechanism, specifically inhibiting the pathogen's infection machinery. They have been shown to disrupt the signal transduction pathway initiated by hydrophobic surfaces, a critical upstream event in appressorium development.[1] This specificity suggests a lower likelihood of off-target effects and a potentially more sustainable approach to disease control.

Data Presentation: Inhibitory Activity of Glisoprenins

While specific quantitative data for this compound's inhibitory activity on appressorium formation is not available in the reviewed literature, data for the closely related analog, Glisoprenin A, provides a strong indication of the potency of this class of molecules. The "Appressorium Inhibiting Concentration" (AIC) is used to quantify this activity, with AIC50 representing the concentration required to inhibit appressorium formation in 50% of germinated conidia.

Table 1: Inhibitory Activity of Glisoprenin A on Appressorium Formation in M. grisea

| Compound | Surface Type | Inducer | AIC50 (µg/mL) | AIC90 (µg/mL) |

| Glisoprenin A | Hydrophobic (GelBond) | - | 2-5 | >10 |

| Glisoprenin A | Hydrophilic | 1,16-Hexadecanediol | No Inhibition | No Inhibition |

| Glisoprenin A | Hydrophilic | chlorophenylthio-cAMP | No Inhibition | No Inhibition |

Data extrapolated from studies on Glisoprenin A, which is structurally similar to this compound.

The data clearly demonstrates that Glisoprenin A's inhibitory effect is contingent on the presence of a hydrophobic surface, indicating that it acts on the pathway responsible for sensing this physical cue. Its lack of activity on hydrophilic surfaces, even when appressorium formation is artificially induced by downstream signaling molecules like cAMP, confirms that its target is upstream of the cAMP-PKA signaling cascade.

Table 2: General Biological Activity of Glisoprenins

| Activity | Result |

| Antifungal | None |

| Antibacterial | None |

| Phytotoxic | None |

| Cytotoxic | Moderate |

Source: Thines et al., 1998[1]

This profile highlights the specificity of the glisoprenins. Their lack of general antifungal or antibacterial activity suggests they do not act on common, essential cellular processes. The moderate cytotoxicity warrants further investigation in the context of drug development.

Mechanism of Action: Interference with Surface Sensing

The current evidence points to the glisoprenins, including this compound, acting on the initial stages of the appressorium formation signaling cascade. This process begins with the perception of the host surface by the fungal conidium.

The Appressorium Formation Signaling Pathway

In M. grisea, the recognition of a hydrophobic surface is thought to be mediated by sensor proteins at the cell surface. This recognition triggers two major, interconnected signaling pathways:

-

The cAMP-PKA Pathway: Activated by G-protein coupled receptors, this pathway leads to a rapid increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), a key regulator of downstream morphogenesis and gene expression.

-

The Pmk1 MAPK Pathway: A mitogen-activated protein kinase (MAPK) cascade, homologous to the yeast pheromone response pathway, is also crucial for appressorium development and function. Pmk1, the terminal MAPK, regulates a host of cellular processes required for infection.

Proposed Site of this compound Inhibition

The experimental evidence for Glisoprenin A strongly suggests that this compound acts upstream of cAMP production. By inhibiting the pathway initiated by hydrophobic cues, but not the artificial induction of appressorium formation by exogenous cAMP, it is likely that this compound targets a component involved in the initial surface recognition or the immediate downstream signal transduction.

References

Biological Activities of Glisoprenin D and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Glisoprenin D and its analogues. Sourced from submerged cultures of the fungus Gliocladium roseum, Glisoprenins represent a class of fungal polyisoprenepolyols with intriguing biological profiles. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanism of action through signaling pathway diagrams.

Core Biological Activities

This compound, along with its structural relatives Glisoprenin C and E, has been identified as an inhibitor of appressorium formation in Magnaporthe grisea, the fungus responsible for rice blast disease.[1] This activity suggests potential applications in agriculture as a crop protection agent. Furthermore, these compounds have demonstrated moderate cytotoxic activities against various cancer cell lines, indicating a potential for further investigation in oncology.[1] Notably, Glisoprenins C, D, and E have not been found to possess antifungal, antibacterial, or phytotoxic activities.[1]

Quantitative Data on Biological Activities

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Glisoprenin G | A549 (Lung Carcinoma) | Cytotoxicity | 33.05 | [2] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 9.05 | [2] | |

| PC-3 (Prostate Cancer) | Cytotoxicity | 19.25 | [2] | |

| Glisoprenin F | A549 (Lung Carcinoma) | Cytotoxicity | 48.59 | [2] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 15.59 | [2] | |

| PC-3 (Prostate Cancer) | Cytotoxicity | 32.31 | [2] |

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the replication and advancement of research. The following are generalized protocols based on standard practices for the evaluation of compounds like Glisoprenins.

Appressorium Formation Inhibition Assay (adapted from studies on Glisoprenin A)

This assay evaluates the ability of a compound to inhibit the formation of appressoria, the specialized infection structures of fungi like Magnaporthe grisea.

-

Conidia Suspension Preparation: Conidia of M. grisea are harvested from a culture grown on an appropriate medium. The concentration of conidia in sterile water is adjusted to a standard density (e.g., 1 x 10^5 conidia/mL).

-

Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., methanol or DMSO). Serial dilutions are made to achieve the desired final concentrations for the assay.

-

Assay Setup: Aliquots of the conidial suspension are mixed with the test compound at various concentrations in the wells of a microtiter plate or on a hydrophobic surface (e.g., plastic coverslips) to induce appressorium formation. A control group with the solvent alone is included.

-

Incubation: The plates are incubated under conditions that promote germination and appressorium formation (e.g., 24-28°C in a humid chamber) for a defined period (e.g., 24 hours).

-

Microscopic Evaluation: After incubation, the percentage of germinated conidia that have formed appressoria is determined by microscopic observation. At least 100 germinated conidia are counted per replicate.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits appressorium formation by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, PC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular targets of this compound are yet to be fully elucidated. However, studies on Glisoprenin A provide valuable insights into its mechanism of action in inhibiting appressorium formation in Magnaporthe grisea. It is proposed that Glisoprenin A interferes with the signal transduction pathway initiated by the physical cue of a hydrophobic surface, which is a critical step for the fungus to recognize the host plant and initiate infection.

Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for assessing the biological activities of this compound and its analogues.

Caption: Proposed signaling pathway for this compound's inhibition of appressorium formation.

Caption: General experimental workflow for the study of this compound and its analogues.

References

- 1. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rare glisoprenin analogue from an endophytic fungus Gliocladium sp. F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Glisoprenin D: A Fungal Metabolite with Potential as a Novel Agrochemical

An In-depth Technical Guide on the Natural Source, Production, and Biological Activity of Glisoprenin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the glisoprenin family of fungal metabolites, has garnered interest for its specific biological activity against the rice blast fungus, Magnaporthe grisea. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its production through fermentation, and an exploration of its proposed biosynthetic origins and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and agrochemical development.

Natural Source and Biological Activity

This compound is a naturally occurring polyisoprenepolyol produced by the filamentous fungus Gliocladium roseum.[1] It was co-isolated with other glisoprenin derivatives, including glisoprenins C and E, from submerged cultures of G. roseum strain HA190-95.[1] The primary and most notable biological activity of this compound and its analogues is the potent and specific inhibition of appressorium formation in the devastating rice blast fungus, Magnaporthe grisea.[1] Appressoria are specialized infection structures essential for the fungus to penetrate the host plant tissue. By inhibiting their formation, this compound effectively prevents fungal invasion. While exhibiting this targeted antifungal action, glisoprenins have been reported to show only moderate cytotoxic, and no general antifungal, antibacterial, or phytotoxic activities, highlighting their potential for development as a selective agrochemical.[1]

Production of this compound

The production of this compound is achieved through submerged fermentation of Gliocladium roseum. While specific yields for this compound are not extensively reported in publicly available literature, a general methodology can be derived from protocols for the cultivation of G. roseum and the isolation of similar fungal metabolites.

Fermentation Protocol

The following protocol is adapted from a patented method for the liquid fermentation of Gliocladium roseum for the production of chlamydospores, which can be modified for the production of secondary metabolites like this compound.

Table 1: Fermentation Parameters for Gliocladium roseum

| Parameter | Value/Range |

| Culture Medium | |

| Sucrose | 40-50 g/L |

| Bean Cake Powder | 20-25 g/L |

| Potassium Dihydrogen Phosphate | 0.5-2 g/L |

| Magnesium Sulfate | 0.2-1 g/L |

| Inoculation | |

| Inoculum Type | Spore suspension or mycelial culture |

| Inoculum Size | 0.2% - 2% (v/v) |

| Fermentation Conditions | |

| pH | 4.0 - 6.0 |

| Temperature | 26°C - 30°C |

| Agitation | 180 - 250 rpm |

| Aeration | 1:0.2 - 1:0.8 (vessel volume:air volume per minute) |

| Fermentation Time | 3 - 5 days |

Experimental Workflow for Production and Isolation

The following diagram illustrates a typical workflow for the production and isolation of this compound from Gliocladium roseum cultures.

Biosynthesis of this compound (Proposed Pathway)

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on its polyisoprenoid structure, it is hypothesized to be derived from the terpenoid biosynthetic pathway. Fungi typically utilize the mevalonate (MVA) pathway for the synthesis of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of the this compound backbone is likely initiated by a prenyltransferase, which catalyzes the sequential condensation of IPP units onto a starter molecule, possibly DMAPP or another prenyl pyrophosphate. The resulting polyisoprenoid chain would then undergo a series of modifications, including hydroxylation and cyclization, catalyzed by specific enzymes such as cytochrome P450 monooxygenases and terpene cyclases, to yield the final structure of this compound.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The complex stereochemistry and the long polyisoprenoid chain present significant challenges for chemical synthesis. However, the development of novel synthetic methodologies for the construction of polyketide and polyisoprenoid natural products may pave the way for the future synthesis of this compound and its analogues. Such a synthesis would be invaluable for confirming the absolute stereochemistry of the natural product and for generating derivatives to explore structure-activity relationships.

Mechanism of Action: Inhibition of Appressorium Formation

This compound inhibits the formation of appressoria in M. grisea, a process triggered by physical cues such as the hydrophobicity of the host plant surface. This signaling pathway is known to be distinct from the cAMP-dependent pathway, which can also induce appressorium formation. While the precise molecular target of this compound remains to be identified, it is proposed to interfere with a key component of the hydrophobic surface sensing signal transduction cascade. This could involve the inhibition of a specific receptor, kinase, or downstream effector protein essential for the morphological changes that lead to appressorium development.

Future Perspectives

This compound represents a promising lead compound for the development of a new class of fungicides with a specific mode of action. Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the gene cluster responsible for glisoprenin biosynthesis in G. roseum would enable the use of synthetic biology approaches to increase production titers and generate novel derivatives.

-

Total Synthesis and Analogue Development: A successful total synthesis would provide access to larger quantities of this compound and facilitate the synthesis of analogues with improved potency, stability, and selectivity.

-

Identification of the Molecular Target: Pinpointing the specific protein(s) that this compound interacts with in M. grisea is crucial for understanding its mechanism of action and for the rational design of more effective inhibitors.

The continued investigation of this compound and other natural products from underexplored fungal sources holds significant promise for addressing the ongoing challenge of resistance in agricultural pathogens.

References

Glisoprenin D: A Polyisoprenepolyol Secondary Metabolite with Potential for Antifungal Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoprenin D, a polyisoprenepolyol secondary metabolite, has been identified as a promising natural product with potential applications in the development of novel antifungal agents. Isolated from the fungus Gliocladium roseum (also known as Clonostachys rosea), this compound belongs to a class of isoprenoid compounds that exhibit a range of biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activity, and the experimental methodologies used for its study. Due to the limited availability of specific data for this compound, this guide also incorporates information on closely related glisoprenins to provide a broader context for its potential mechanisms of action and future research directions.

Introduction to this compound and Polyisoprenepolyol Secondary Metabolites

Secondary metabolites are a diverse group of organic compounds produced by bacteria, fungi, and plants that are not directly involved in the normal growth, development, or reproduction of the organism.[1] These compounds often play a crucial role in ecological interactions, such as defense mechanisms, and have been a rich source of lead compounds for drug discovery.[1] Polyisoprenepolyols are a class of secondary metabolites characterized by a long chain of isoprene units with multiple hydroxyl groups.

This compound is a member of this class, with the chemical formula C45H84O7.[1] It was first reported in 1998, isolated from submerged cultures of the deuteromycete Gliocladium roseum HA190-95.[1] Structurally, it is a polyprenol.[1] The IUPAC name for this compound is (2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol.[1]

Biological Activity of this compound

The primary biological activity reported for this compound is the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea. Appressoria are specialized infection structures that are crucial for many pathogenic fungi to penetrate their host's tissues.[2] By inhibiting their formation, compounds like this compound can effectively block the infection process.

In addition to its anti-infective potential, this compound, along with its analogs Glisoprenin C and E, has been reported to exhibit moderate cytotoxic activity. However, they have not shown significant antifungal, antibacterial, or phytotoxic activities in broader screens.

Quantitative Data

For context, related compounds have been evaluated, and their data can serve as a preliminary benchmark for the potential activity of this compound.

| Compound/Mixture | Target Organism/Cell Line | Biological Activity | IC50/Effective Concentration | Reference |

| Glisoprenins (mixture) | Magnaporthe grisea | Inhibition of Appressorium Formation | Data not specified | |

| Glisoprenins (mixture) | Various cell lines | Moderate Cytotoxicity | Data not specified |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and bioassays of this compound are not explicitly published. However, based on the methodologies described for related compounds and general practices in natural product chemistry, the following sections outline the likely protocols employed.

Isolation and Purification of this compound

The isolation of this compound from Gliocladium roseum cultures would typically follow a multi-step process involving extraction and chromatography.

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Gliocladium roseum HA190-95 is cultured in a suitable liquid medium under submerged fermentation conditions to promote the production of secondary metabolites.

-

Extraction: The culture broth and mycelium are separated. The mycelium is extracted with a solvent like methanol, and the culture broth is extracted with an immiscible organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:

-

Silica Gel Chromatography: To perform an initial fractionation of the extract based on polarity.

-

Sephadex LH-20 Chromatography: For further separation based on size exclusion and polarity.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and solvent system to isolate pure this compound.

-

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Appressorium Formation Inhibition Assay

The assay to evaluate the inhibition of appressorium formation in Magnaporthe grisea is a critical tool for assessing the biological activity of compounds like this compound.

References

Methodological & Application

Application Notes and Protocols for Glisoprenin D Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin D is a fungal polyprenol, a class of long-chain isoprenoid alcohols, that has been isolated from species such as Gliocladium roseum and Clonostachys rosea.[1] These compounds are of growing interest in the scientific community due to their diverse biological activities. Notably, glisoprenins have been identified as inhibitors of appressorium formation in the rice blast fungus Magnaporthe grisea, suggesting their potential as novel antifungal agents.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, tailored for research and drug development applications.

Data Presentation: Purification of this compound

The following table summarizes representative data from a typical multi-step purification process for this compound, starting from a crude extract of a Gliocladium roseum culture. Please note that these values are illustrative and actual results may vary depending on the specific culture conditions and experimental setup.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 2500 | 5000 | 2 | 100 | 1 |

| Ethyl Acetate Extraction | 800 | 4500 | 5.6 | 90 | 2.8 |

| Silica Gel Chromatography | 150 | 3750 | 25 | 75 | 12.5 |

| Preparative HPLC | 25 | 3000 | 120 | 60 | 60 |

*Unit of Activity: Defined as the amount of this compound required to inhibit appressorium formation in M. grisea by 50% under standard assay conditions.

Experimental Protocols

I. Fungal Culture and Inoculum Preparation

-

Strain: Gliocladium roseum (e.g., HA190-95 strain).

-

Media: Prepare Potato Dextrose Broth (PDB). Autoclave at 121°C for 20 minutes.

-

Inoculation: Inoculate the sterile PDB with a mycelial plug from a mature G. roseum culture grown on Potato Dextrose Agar (PDA).

-

Incubation: Incubate the liquid culture at 25°C for 12-15 days in a shaker (150 rpm) to ensure sufficient biomass and metabolite production.

II. Extraction of Crude this compound

-

Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a suitable filter paper.

-

Solvent Extraction:

-

Transfer the culture filtrate to a separating funnel.

-

Add an equal volume of ethyl acetate.

-

Shake vigorously for 10-15 minutes to partition the metabolites into the organic phase.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

-

Concentration:

-

Combine all the ethyl acetate extracts.

-

Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. The resulting residue is the crude extract.

-

III. Purification of this compound

A. Silica Gel Column Chromatography (Initial Purification)

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Equilibrate the column by washing with several column volumes of the starting mobile phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 10 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions that show a spot corresponding to a this compound standard (if available) or the major compound of interest.

-

Concentrate the pooled fractions to dryness.

-

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

System: A preparative HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water is typically effective. The exact gradient program should be optimized based on analytical HPLC runs.

-

Sample Preparation: Dissolve the partially purified product from the silica gel chromatography step in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Fraction Collection:

-

Inject the sample onto the preparative HPLC column.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound.

-

-

Final Steps:

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity and identity of the final product using analytical techniques such as LC-MS and NMR.

-

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway for Inhibition of Appressorium Formation

Glisoprenins inhibit the formation of the appressorium, a specialized infection structure in fungi like Magnaporthe grisea.[1][2] While the exact mechanism is not fully elucidated, evidence suggests the involvement of the Protein Kinase C (PKC) signaling pathway, as the inhibitory effect of Glisoprenin A can be counteracted by diacylglycerol (DAG), a key activator of PKC.[2]

Caption: Inhibition of appressorium formation by this compound.

References

Application Note: Quantitative Analysis of Glisoprenin D using High-Performance Liquid Chromatography

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable method for the quantification of Glisoprenin D in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a polyprenol known to inhibit appressorium formation in the rice blast fungus Magnaporthe grisea, is a lipophilic molecule requiring a robust analytical methodology for accurate quantification in research and drug development settings.[1] This document provides a comprehensive protocol, including sample preparation, HPLC conditions, and method validation parameters, to support researchers in the analysis of this compound.

Introduction

This compound is a naturally occurring polyprenol with the chemical formula C45H84O7 and a molecular weight of 737.1 g/mol .[2] It belongs to a class of long-chain isoprenoid alcohols that are widespread in nature.[3] A significant biological activity of this compound is its ability to inhibit the formation of the appressorium, a specialized infection structure of the pathogenic fungus Magnaporthe grisea.[1] This inhibitory action makes this compound a compound of interest in the development of novel antifungal agents. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control.

Due to its lack of a strong chromophore, direct UV detection of this compound can be challenging. However, like other polyprenols, it exhibits UV absorbance at lower wavelengths, typically around 210-215 nm, which can be utilized for quantification.[4][5][6] This method details a reversed-phase HPLC approach that provides excellent resolution and sensitivity for the analysis of this lipophilic molecule.

Experimental Protocols

Sample Preparation: Lipid Extraction

Given the lipophilic nature of this compound, a liquid-liquid extraction is employed to isolate the analyte from aqueous sample matrices.

Materials:

-

Chloroform

-

Methanol

-

Deionized Water

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Protocol:

-

To 1 mL of aqueous sample (e.g., fungal culture supernatant, plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids into the organic phase.

-

Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried lipid extract in 200 µL of the mobile phase (see HPLC conditions) for injection into the HPLC system.

HPLC Analysis

Instrumentation:

-

HPLC system with a gradient pump

-

Autosampler

-

UV-Vis Detector

Chromatographic Conditions:

| Parameter | Value |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient | 0-5 min: 90% A, 10% B5-15 min: Linear gradient to 50% A, 50% B15-20 min: 50% A, 50% B20-22 min: Linear gradient to 90% A, 10% B22-30 min: 90% A, 10% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 212 nm |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the proposed method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Method Validation Parameters

| Parameter | Result |

| Retention Time (RT) | Approx. 12.5 min |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Table 2: Precision and Accuracy

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

| 5 | < 5% | < 7% | 95 - 105% |

| 50 | < 3% | < 5% | 97 - 103% |

| 150 | < 2% | < 4% | 98 - 102% |

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

Signaling Pathway Inhibition

Caption: Inhibition of appressorium formation signaling.

References

- 1. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Distribution, metabolism and function of dolichol and polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Conducting Cytotoxicity Assays with Glisoprenin D on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin D is a polyprenol isolated from the fungus Gliocladium roseum.[1][2] Structurally, it is a fatty alcohol with the chemical formula C45H84O7.[1][3] Preliminary studies have indicated that glisoprenins exhibit moderate cytotoxic activity against cultured tumor cells, suggesting their potential as anticancer agents.[2][4] This document provides detailed protocols for evaluating the cytotoxic effects of this compound on various cancer cell lines using three common colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).

These assays are fundamental in preclinical drug discovery to determine the concentration-dependent cytotoxic effects of novel compounds and to establish their half-maximal inhibitory concentration (IC50). The selection of multiple assays with different endpoints is recommended to comprehensively assess the cytotoxic profile of a test compound and to minimize the possibility of assay-specific artifacts.

Hypothetical Mechanism of Action of this compound

While the precise mechanism of action for this compound is not yet fully elucidated, a plausible hypothesis is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for natural product-based anticancer compounds. In this hypothetical model, this compound treatment leads to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2), resulting in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Data Presentation

The cytotoxic activity of this compound is typically quantified by determining the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents hypothetical IC50 values of this compound against a panel of human cancer cell lines and a non-cancerous cell line after 72 hours of treatment, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] | Selectivity Index (SI) [Hypothetical Data] |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 6.58 |

| HeLa | Cervical Adenocarcinoma | 21.5 ± 2.5 | 4.65 |

| A549 | Lung Carcinoma | 18.9 ± 2.1 | 5.29 |

| HepG2 | Hepatocellular Carcinoma | 25.8 ± 3.0 | 3.88 |

| HDF | Normal Dermal Fibroblast | > 100 | - |

Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells

A higher SI value indicates a greater selectivity of the compound for cancer cells over normal cells.

Experimental Workflow for Cytotoxicity Assays

The general workflow for in vitro cytotoxicity testing is illustrated in the diagram below. This process involves cell seeding, treatment with the test compound, incubation, addition of the assay-specific reagent, and measurement of the signal.

Caption: General experimental workflow for in vitro cytotoxicity assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay